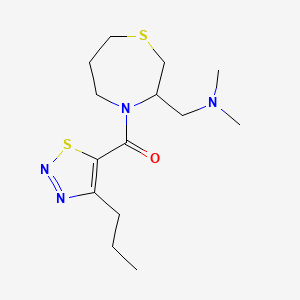

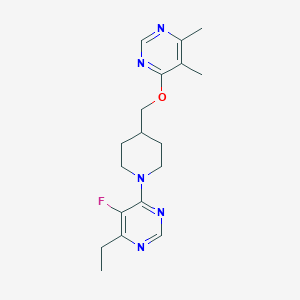

![molecular formula C23H17FN4OS B2730297 4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 863412-53-7](/img/structure/B2730297.png)

4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and thioether formation. Detailed experimental procedures and reaction mechanisms can be found in the literature .

Molecular Structure Analysis

The molecular structure of 4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be elucidated using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. Additionally, single-crystal X-ray diffraction (SXRD) studies provide precise information about bond lengths, angles, and overall geometry .

Chemical Reactions Analysis

The compound’s reactivity and potential reactions are essential considerations. Researchers have explored its behavior under various conditions, including acid-catalyzed transformations, nucleophilic substitutions, and oxidative processes. These investigations shed light on its stability and potential applications .

Applications De Recherche Scientifique

Synthesis and Biological Activity

A significant aspect of research on this compound involves its synthesis and evaluation for different biological activities. The compound is part of a broader class of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, known for their diverse pharmacological properties.

Synthesis Techniques : Innovative synthetic routes have been developed for [1,2,4]triazolo[4,3-a]quinazolin derivatives, emphasizing the importance of specific substituents and ring modifications to enhance biological activity. One study highlighted the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showcasing the role of cyclization processes and the use of one-carbon donors in creating these compounds (Alagarsamy et al., 2007).

Antimicrobial and Antifungal Activities : Research has demonstrated that some derivatives exhibit notable antimicrobial and antifungal activities. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have shown promising antimicrobial effects, with certain compounds outperforming commercial bactericides and fungicides in inhibitory tests against specific bacteria and fungi strains (Yan et al., 2016).

Antihypertensive and Antihistaminic Effects : Investigations into the pharmacological properties of these compounds have also uncovered their potential as antihypertensive and antihistaminic agents. A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones revealed significant antihypertensive activity in animal models, with one derivative showing superior efficacy compared to the reference standard prazosin (Alagarsamy & Pathak, 2007). Another research effort identified a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents, with one compound displaying higher potency and lower sedation effects compared to chlorpheniramine maleate (Alagarsamy et al., 2007).

Mécanisme D'action

Understanding the mechanism of action involves studying its interactions with biological targets. While specific details may vary, it’s crucial to explore potential binding sites, receptor interactions, and enzymatic inhibition. Computational modeling and docking studies can provide insights into its mode of action .

Propriétés

IUPAC Name |

4-benzyl-1-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS/c24-19-12-6-4-10-17(19)15-30-23-26-25-22-27(14-16-8-2-1-3-9-16)21(29)18-11-5-7-13-20(18)28(22)23/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNCSTBGHURXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

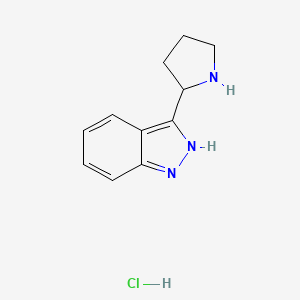

![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)

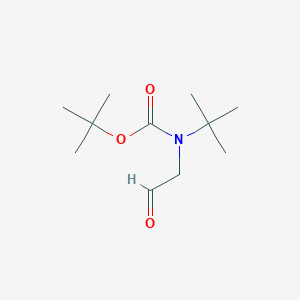

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)

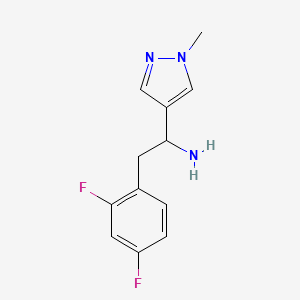

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)

![N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2730232.png)

![4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2730233.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)

![2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2730237.png)